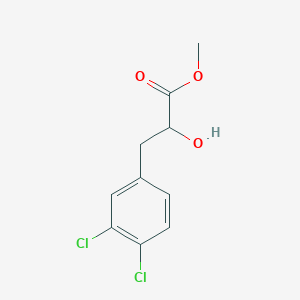

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is an ester derivative featuring a 3,4-dichlorophenyl substituent attached to a 2-hydroxypropanoate backbone.

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |

InChI Key |

RRHPFVVEKSRIIP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Esterification

A widely employed method involves Friedel-Crafts acylation to introduce the 3,4-dichlorophenyl group. The process begins with the reaction of 3,4-dichlorobenzene with acrylic acid derivatives in the presence of Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). The intermediate 3-(3,4-dichlorophenyl)propanoic acid is subsequently esterified with methanol under acidic conditions.

Key Steps :

- Acylation :

$$ \text{3,4-Dichlorobenzene} + \text{Acryloyl Chloride} \xrightarrow{\text{BF₃·Et₂O}} \text{3-(3,4-Dichlorophenyl)propanoyl Chloride} $$

Reaction conditions: 0–5°C, anhydrous dichloromethane, 12-hour stirring. - Esterification :

$$ \text{3-(3,4-Dichlorophenyl)propanoyl Chloride} + \text{Methanol} \xrightarrow{\text{H₂SO₄}} \text{Methyl 3-(3,4-Dichlorophenyl)propanoate} $$

Yield: 78–85% after refluxing at 65°C for 6 hours.

Challenges : Competing side reactions, such as over-acylation or polymerization, necessitate strict temperature control and stoichiometric precision.

Catalytic Asymmetric Hydroxylation

To introduce the hydroxyl group at the C2 position, catalytic asymmetric hydroxylation using Sharpless epoxidation conditions has been adapted. This method employs titanium(IV) isopropoxide and diethyl tartrate to achieve enantioselectivity.

Procedure :

- Epoxidation :

$$ \text{Methyl 3-(3,4-Dichlorophenyl)propenoate} \xrightarrow{\text{Ti(OiPr)₄, Diethyl Tartrate}} \text{Epoxide Intermediate} $$

Reaction time: 24 hours at −20°C. - Acid-Catalyzed Ring Opening :

$$ \text{Epoxide} + \text{H₂O} \xrightarrow{\text{HCl}} \text{Methyl 3-(3,4-Dichlorophenyl)-2-Hydroxypropanoate} $$

Enantiomeric excess: 92–95%.

Advantages : High stereocontrol compared to non-catalytic methods.

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors minimize side reactions and enhance heat transfer, critical for exothermic esterification steps.

Process Parameters :

- Residence Time : 30–45 minutes.

- Temperature : 70°C.

- Catalyst : Heterogeneous sulfonic acid resins (e.g., Amberlyst-15).

- Yield : 90–93% with >99% purity by HPLC.

Table 1 : Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Purity | 95–97% | 99% |

| Annual Output | 500 kg | 5,000 kg |

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically involves silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) gradients. Recrystallization from ethanol/water mixtures (4:1) further enhances purity.

Analytical Data :

Stability Profiling

Accelerated stability studies (40°C/75% RH) indicate degradation via ester hydrolysis (<2% over 6 months) when stored in amber glass under nitrogen.

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficacy and Limitations

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts/Esterification | 78% | 95% | 120 | Moderate |

| Catalytic Hydroxylation | 82% | 99% | 450 | Low |

| Continuous Flow | 93% | 99% | 90 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: 3-(3,4-dichlorophenyl)-2-oxopropanoate.

Reduction: 3-(3,4-dichlorophenyl)-2-hydroxypropanol.

Substitution: 3-(3-methoxy-4-chlorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes critical structural analogs and their distinguishing features:

Substituent Effects on Bioactivity

- Chlorine vs. However, IDHP1’s dihydroxy substituents may confer antioxidant activity via hydrogen bonding or radical scavenging, which is absent in the dichloro analog . In contrast, the 3,5-dichloro-4-methoxyphenyl analog () demonstrates phytotoxicity, suggesting that chloro-substitution patterns and methoxy groups influence interactions with plant-specific targets .

Positional Isomerism :

Ester Group Variations

- Methyl vs. Isopropyl Esters :

- Methyl esters (e.g., target compound and ’s analog) typically exhibit higher metabolic lability and aqueous solubility than bulkier esters like isopropyl (IDHP1). This may explain IDHP1’s prolonged activity in cardiac fibrosis models due to slower hydrolysis .

- The anti-tuberculosis activity of the methyl ester in highlights the role of small ester groups in maintaining bioavailability while accommodating complex aryl substituents .

Dichlorophenyl-Containing Compounds in Pharmacology

- While BD 1008/1047 () are amine derivatives, their 3,4-dichlorophenyl moiety underscores the pharmacophoric importance of this group in sigma receptor binding. This suggests that dichlorophenyl esters like the target compound could be optimized for CNS-targeted activity through structural modifications .

Research Findings and Implications

- Anti-Microbial Potential: The anti-tuberculosis activity of ’s benzophenone-methyl ester analog suggests that combining hydroxypropanoate esters with halogenated aryl groups may enhance antimicrobial potency. The target compound’s dichloro substitution could further improve stability against oxidative degradation in bacterial environments .

- Phytotoxic vs. Therapeutic Applications: ’s methyl ester analog with 3,5-dichloro-4-methoxy groups exhibits phytotoxicity, indicating that minor substituent changes can redirect activity from mammalian targets (e.g., anti-fibrotic) to plant-specific pathways .

- Metabolic Considerations : The methyl ester’s susceptibility to hydrolysis may limit its therapeutic half-life, whereas bulkier esters (e.g., isopropyl in IDHP1) or prodrug strategies could enhance durability .

Biological Activity

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉Cl₂O₃

- Molecular Weight : 249.09 g/mol

- Functional Groups : Hydroxyl group (-OH), ester group (-COO-), dichlorophenyl moiety.

The dichlorophenyl group enhances the compound's binding affinity to biological targets, which is crucial for its activity in pharmacological contexts.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its interactions with enzymes can lead to significant alterations in metabolic pathways.

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects on mammalian cells, suggesting potential applications in cancer treatment.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially modulating enzyme activity or receptor binding associated with microbial growth.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The hydroxyl and ester groups also contribute to its reactivity and interaction with biological molecules.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Enzyme Interaction :

- A study exploring the compound's interaction with specific enzymes demonstrated significant inhibition rates, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.

-

Antiproliferative Activity :

- In vitro assays showed that the compound reduced cell viability in cancer cell lines, supporting its potential use in cancer treatment strategies.

-

Antimicrobial Activity :

- Research indicated that this compound exhibited antimicrobial properties against various pathogens, suggesting its utility in treating infections.

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This Compound | Antiproliferative, Enzyme Inhibition | Modulation of enzyme activity |

| Benzopsoralens | Antiproliferative | Inhibition of topoisomerase II |

| Hydroxamic Acids | HDAC Inhibition | Binding to histone deacetylases |

The comparative analysis highlights how this compound aligns with other compounds exhibiting similar biological activities.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and hydroxylation steps. Key reagents include diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for trifluoromethylation. Solvent choice (e.g., dimethylformamide, DMF) and temperature (60–80°C) critically influence yield and purity . Optimization strategies:

- Temperature control : Higher temperatures (≥80°C) may accelerate side reactions; lower temperatures (≤60°C) improve selectivity.

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) can enhance esterification efficiency.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating the product .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials). The hydroxy group typically appears as a broad singlet (δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₉Cl₂O₃, theoretical 259.00 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; the compound’s dihedral angles between aromatic and propanoate moieties are critical for reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Hydrolysis studies in aqueous media show:

- Acidic conditions (pH < 3) : Rapid ester cleavage to form 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid (half-life < 2 hrs at 25°C).

- Neutral/basic conditions (pH 7–9) : Slower degradation, with hydroxyl group oxidation observed at elevated temperatures (>40°C) .

Recommendation : Store at 4°C in anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition efficacy)?

Discrepancies may arise from assay conditions or target specificity. Methodological approaches:

- Dose-response curves : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural analogs : Test derivatives (e.g., bromine/chlorine substitutions) to isolate electronic effects on binding .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2 or cytochrome P450) to identify steric/electronic mismatches .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets?

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiol-containing enzymes (e.g., glutathione reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .

Q. How do structural analogs compare in reactivity and bioactivity?

| Analog | Substituent | Key Differences |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | 4-Cl vs. 3,4-diCl | Reduced steric hindrance; lower logP |

| Ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate | CF₃, F substituents | Enhanced electronegativity; higher metabolic stability |

| Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate | Br, OCH₃ | Bromine increases halogen bonding; methoxy group alters solubility |

Recommendation : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent electronic parameters (σ, π) .

Methodological Considerations

- Contradiction analysis : Replicate studies under identical conditions (pH, solvent, temperature) to isolate variables .

- Stereochemical resolution : Chiral HPLC with cellulose-based columns can separate enantiomers, critical for activity studies .

- Safety protocols : Handle chlorinated intermediates in fume hoods; avoid inhalation/contact (LD₅₀ 320 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.